REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][C:4]1([CH3:17])[C:13]2[CH:8]([CH2:9][C:10]([CH3:14])=[CH:11][CH:12]=2)[C:7]([CH3:16])([CH3:15])[CH2:6][CH2:5]1.[O-:18][Mn](=O)(=O)=O.[K+].Cl>O.N1C=CC=CC=1>[CH3:3][C:4]1([CH3:17])[CH2:5][CH2:6][C:7]([CH3:16])([CH3:15])[C:8]2[CH:9]=[C:10]([C:14]([OH:18])=[O:1])[CH:11]=[CH:12][C:13]1=2 |f:0.1,3.4|
|
Name
|
1,1,4,4,6-Pentamethyltetrahydronaphtalene
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2CC(=CC=C12)C)(C)C)C
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three neck round bottom flask (250 ml) equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to 1° C.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |